molecular formula C15H12Br4O2 B6594769 3,3',5,5'-Tetrabromobisphenol A-13C12 CAS No. 1352876-39-1

3,3',5,5'-Tetrabromobisphenol A-13C12

Cat. No. B6594769
M. Wt: 555.78 g/mol
InChI Key: VEORPZCZECFIRK-ZGFLEIAISA-N
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Patent
US06740253B2

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
Name
[ 2001 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromate salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 kg
Type
reactant
Reaction Step Four
Quantity
0.63 kg
Type
reactant
Reaction Step Four
Quantity
0.44 kg
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
0.9 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5](Br)=[C:4]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)([CH3:13])[CH3:12])[C:3]=1Br.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[Br-:39].[Br-:40].[Na+].Br([O-])(=O)=O.[Na+].Cl>C(Cl)Cl.O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[CH3:13][C:11]([C:14]1[CH:15]=[C:16]([Br:39])[C:17]([OH:20])=[C:18]([Br:40])[CH:19]=1)([C:4]1[CH:5]=[C:6]([Br:9])[C:7]([OH:8])=[C:2]([Br:1])[CH:3]=1)[CH3:12] |f:3.4,5.6,10.11|

Inputs

Step One
Name
[ 2001 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
bromate salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 kg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0.63 kg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0.44 kg
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Five
Name
Quantity
0.9 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The contents were stirred for another 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the separated solid product was filtered
WASH
Type
WASH
Details
washed twice with deionized water
CUSTOM
Type
CUSTOM
Details
dried in oven at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06740253B2

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
Name
[ 2001 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromate salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 kg
Type
reactant
Reaction Step Four
Quantity
0.63 kg
Type
reactant
Reaction Step Four
Quantity
0.44 kg
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
0.9 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5](Br)=[C:4]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)([CH3:13])[CH3:12])[C:3]=1Br.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[Br-:39].[Br-:40].[Na+].Br([O-])(=O)=O.[Na+].Cl>C(Cl)Cl.O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[CH3:13][C:11]([C:14]1[CH:15]=[C:16]([Br:39])[C:17]([OH:20])=[C:18]([Br:40])[CH:19]=1)([C:4]1[CH:5]=[C:6]([Br:9])[C:7]([OH:8])=[C:2]([Br:1])[CH:3]=1)[CH3:12] |f:3.4,5.6,10.11|

Inputs

Step One
Name
[ 2001 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
bromate salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 kg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0.63 kg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0.44 kg
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Five
Name
Quantity
0.9 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The contents were stirred for another 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the separated solid product was filtered
WASH
Type
WASH
Details
washed twice with deionized water
CUSTOM
Type
CUSTOM
Details
dried in oven at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.